molecular formula C19H21FN4O2 B1258708 Linkable sunitinib analogue

Linkable sunitinib analogue

Katalognummer B1258708
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: ZJVJBYFEMNIAJZ-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linkable sunitinib analogue is an analogue of sunitinib in which the 2-(diethylamino)ethyl amide group is replaced by 3-aminopropyl. It is a member of pyrroles, a monocarboxylic acid amide, an organofluorine compound and a member of oxindoles. It derives from a sunitinib.

Wissenschaftliche Forschungsanwendungen

1. Novel Conjugatable Sunitinib Analogue Development

A novel linkable sunitinib derivative, SB1, was designed and synthesized to enhance the potency of sunitinib, an oral multi-targeted tyrosine kinase inhibitor. SB1 maintained sunitinib's antiproliferative effect in glioma cell lines and showed identical stability and pharmacokinetics in vitro and in vivo. This development suggests potential for targeted cancer therapies with improved efficacy (El Mubarak et al., 2018).

2. Formulation of Sunitinib in Nanoparticles

Sunitinib was formulated into chitosan nanoparticles for sustained delivery. These nanoparticles showed potential for effective cancer drug delivery systems, indicating a novel approach for sunitinib administration (Joseph, Sangeetha, & Gomathi, 2016).

3. Biotin-Decorated Sunitinib Nanostructured Lipid Carriers

Biotin-targeted nanostructured lipid carriers were developed for the targeted delivery of sunitinib, aiming to reduce systemic toxicity while preserving anti-tumor efficacy. This research opens avenues for more targeted and less toxic cancer chemotherapy methods (Taymouri et al., 2019).

4. Sunitinib Microspheres for Ocular Drug Delivery

Sunitinib-loaded polymeric microspheres were developed for intravitreal formulation in the treatment of ocular diseases. These microspheres, which can release sunitinib for an extended period, offer new possibilities for treating ocular neovascularization (Ramazani et al., 2015).

5. pH-Controlled Sunitinib Release from Magnetic Nanoparticles

κ-Carrageenan-crosslinked magnetic chitosan nanoparticles were developed for pH-responsive controlled release of sunitinib. This approach aims to minimize side effects by ensuring efficient drug release in targeted, acidic environments like cancer tissues (Karimi, Mahdavinia, & Massoumi, 2018).

6. Smart Magnetically Responsive Hydrogels

Magnetic hydrogels were prepared for the guided release of sunitinib. These hydrogels demonstrate a potential strategy for targeted cancer therapy, allowing for controlled drug release with reduced systemic toxicity (Parisi et al., 2015).

Eigenschaften

Produktname

Linkable sunitinib analogue

Molekularformel

C19H21FN4O2

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-(3-aminopropyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C19H21FN4O2/c1-10-16(23-11(2)17(10)19(26)22-7-3-6-21)9-14-13-8-12(20)4-5-15(13)24-18(14)25/h4-5,8-9,23H,3,6-7,21H2,1-2H3,(H,22,26)(H,24,25)/b14-9-

InChI-Schlüssel

ZJVJBYFEMNIAJZ-ZROIWOOFSA-N

Isomerische SMILES

CC1=C(NC(=C1C(=O)NCCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O

Kanonische SMILES

CC1=C(NC(=C1C(=O)NCCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linkable sunitinib analogue
Reactant of Route 2
Reactant of Route 2
Linkable sunitinib analogue
Reactant of Route 3
Linkable sunitinib analogue
Reactant of Route 4
Reactant of Route 4
Linkable sunitinib analogue
Reactant of Route 5
Linkable sunitinib analogue
Reactant of Route 6
Reactant of Route 6
Linkable sunitinib analogue

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.